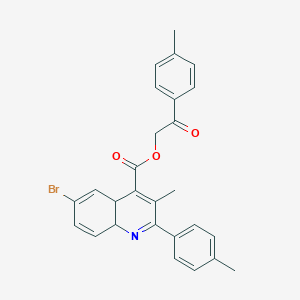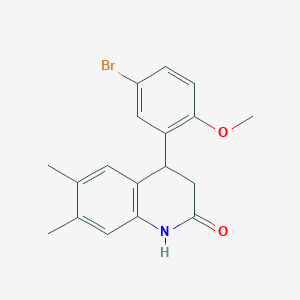
4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
説明
4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as BMDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMDQ belongs to the family of quinolone derivatives and has been shown to possess a range of biological activities, including antibacterial, antifungal, and anticancer properties.
作用機序
The exact mechanism of action of 4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, studies have suggested that it may inhibit bacterial growth by disrupting the synthesis of bacterial DNA and RNA. This compound may also interfere with the function of bacterial enzymes involved in cell wall synthesis.
In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, this compound has been shown to have anti-inflammatory activity. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
This compound has also been studied for its potential neuroprotective effects. It has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments is its broad range of biological activities. This compound has been shown to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for research.
However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and its safety profile in humans is not fully understood.
将来の方向性
There are several future directions for research on 4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of novel derivatives of this compound with improved efficacy and safety profiles. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
科学的研究の応用
4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess antibacterial activity against a range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, this compound has been studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including colon, lung, and breast cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-10-6-14-13(9-18(21)20-16(14)7-11(10)2)15-8-12(19)4-5-17(15)22-3/h4-8,13H,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPHERGLWPYDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



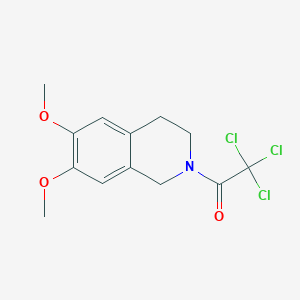

![1-(2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-phenylethanone](/img/structure/B3932074.png)
![4-[(2-aminophenyl)amino]-5-nitrophthalonitrile](/img/structure/B3932084.png)
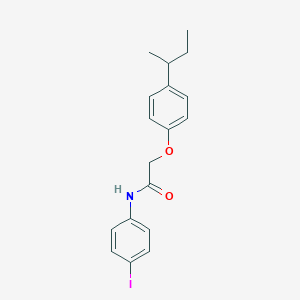
![11-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932100.png)
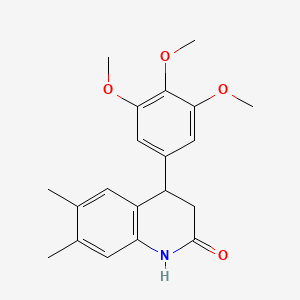
![11-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932107.png)
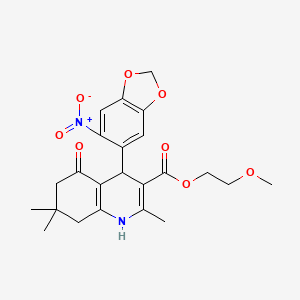
![2-(2-thienyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3932111.png)
![N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B3932115.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932130.png)
